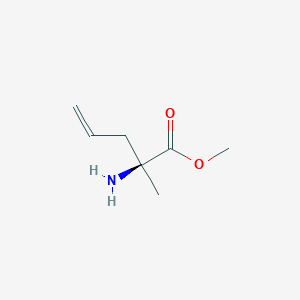

(S)-2-Amino-2-methyl-pent-4-enoic acid methyl ester

CAS No.: 88820-87-5

Cat. No.: VC8354307

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88820-87-5 |

|---|---|

| Molecular Formula | C7H13NO2 |

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | methyl (2S)-2-amino-2-methylpent-4-enoate |

| Standard InChI | InChI=1S/C7H13NO2/c1-4-5-7(2,8)6(9)10-3/h4H,1,5,8H2,2-3H3/t7-/m0/s1 |

| Standard InChI Key | CKALQONYAVQDGR-ZETCQYMHSA-N |

| Isomeric SMILES | C[C@](CC=C)(C(=O)OC)N |

| SMILES | CC(CC=C)(C(=O)OC)N |

| Canonical SMILES | CC(CC=C)(C(=O)OC)N |

Introduction

Structural and Stereochemical Characteristics

The molecular architecture of (S)-2-amino-2-methyl-pent-4-enoic acid methyl ester is defined by the formula , with a molecular weight of 143.18 g/mol . Key structural elements include:

-

Chiral Center: The (S)-configuration at the α-carbon dictates enantioselective interactions in biochemical systems.

-

Pent-4-enoic Backbone: A five-carbon chain featuring a double bond between C4 and C5, introducing unsaturation and conformational rigidity.

-

Methyl Ester Group: Enhances lipophilicity and stability compared to free carboxylic acids.

-

β-Methyl Substituent: Steric effects influence reactivity and metabolic pathways.

The IUPAC name, methyl (2S)-2-amino-2-methylpent-4-enoate, reflects these features . The SMILES notation and InChIKey WHHNAMFLUXPVNV-JEDNCBNOSA-N provide unambiguous representations of its stereochemistry .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves esterification of the corresponding carboxylic acid with methanol under acidic catalysis. For example:

Industrial-scale production employs continuous flow reactors to optimize yield (≥95%) and minimize side reactions .

Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Temperature | 60–80°C |

| Catalyst | Sulfuric acid (5%) |

| Reaction Time | 4–6 hours |

| Methanol Molar Ratio | 3:1 |

Physicochemical Properties

Solubility and Stability

-

Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol. Limited aqueous solubility (0.2 mg/mL at 25°C) .

-

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic media.

Spectroscopic Data

-

IR (KBr): 1745 cm (ester C=O), 1640 cm (C=C), 3350 cm (N-H stretch) .

-

H NMR (400 MHz, CDCl): δ 5.75 (m, 1H, CH=CH), 5.05 (d, 2H, CH=CH), 3.65 (s, 3H, OCH), 2.45 (s, 2H, CH), 1.35 (s, 3H, CH) .

Applications in Scientific Research

Pharmaceutical Intermediates

This compound serves as a precursor for peptidomimetics and β-amino acid derivatives, which are pivotal in drug design for protease inhibition . For instance, analogs have shown activity against influenza A virus by blocking viral neuraminidase.

Agrochemistry

Derivatives function as plant growth regulators, mimicking jasmonate signaling pathways to enhance stress resistance.

Polymer Chemistry

The double bond enables radical polymerization, yielding biocompatible polymers for drug delivery systems .

Comparative Analysis with Analogues

| Compound | Structural Difference | Reactivity/Application |

|---|---|---|

| (S)-2-Amino-pent-4-enoic acid methyl ester | Lacks β-methyl group | Lower steric hindrance |

| (R)-Enantiomer | Opposite configuration at C2 | Altered receptor binding |

| 2-Amino-2-methylpentanoic acid | Saturated backbone | Reduced conformational flexibility |

Challenges and Future Directions

Despite its potential, industrial production discontinuation (as of 2025) limits accessibility . Future research should prioritize:

-

Alternative Synthesis: Enzymatic esterification for greener processes.

-

Pharmacokinetic Studies: ADME profiling to evaluate therapeutic potential.

-

Scalable Purification: Chromatographic methods to resolve enantiomeric mixtures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume